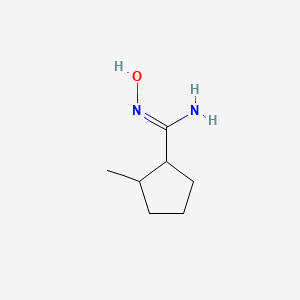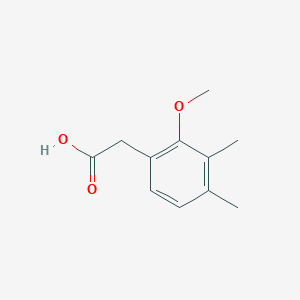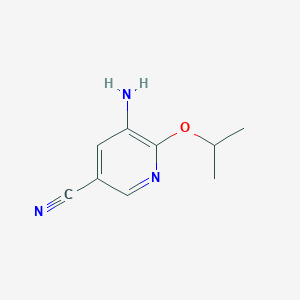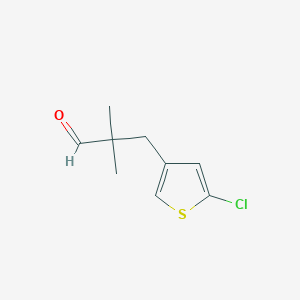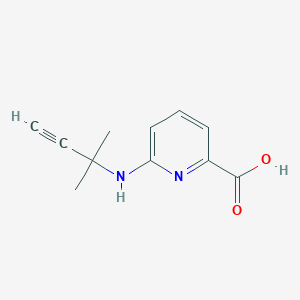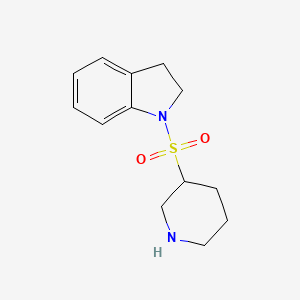
1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a dihydroindole structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the use of pyridine-3-sulfonyl chloride as a starting material. The reaction proceeds through the formation of a sulfonamide intermediate, which is then cyclized to form the dihydroindole structure .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the diazotization and sulfonylation steps, leading to higher stability and reduced byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfonamides, sulfoxides, and sulfones, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-sulfonyl Chloride: Shares the sulfonyl group but lacks the piperidine and dihydroindole structures.
Vonoprazan: Contains a sulfonyl group and is used as a potassium-competitive acid blocker.
Danirixin: Another sulfonyl-containing compound with distinct pharmacological properties.
Uniqueness: 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole is unique due to its combined piperidine and dihydroindole structures, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other sulfonyl-containing compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C13H18N2O2S |
|---|---|
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
1-piperidin-3-ylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,12-5-3-8-14-10-12)15-9-7-11-4-1-2-6-13(11)15/h1-2,4,6,12,14H,3,5,7-10H2 |
InChI-Schlüssel |
DSRSUBHKUWCDAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



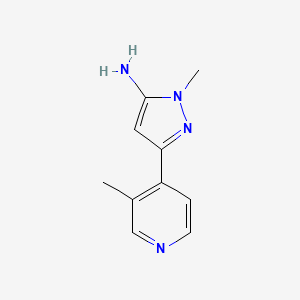
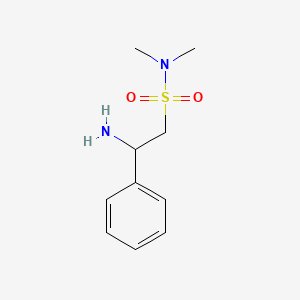
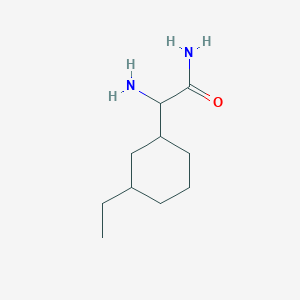
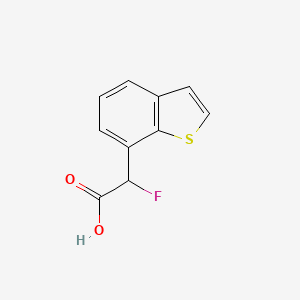
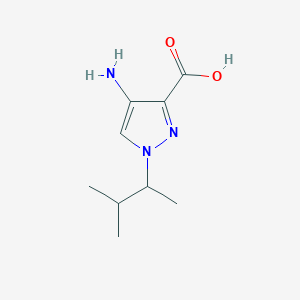
![7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B13309180.png)

